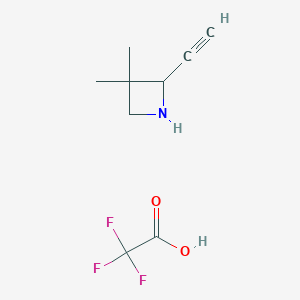![molecular formula C9H14ClNS B15307180 (Cyclopropylmethyl)[(thiophen-2-yl)methyl]aminehydrochloride](/img/structure/B15307180.png)
(Cyclopropylmethyl)[(thiophen-2-yl)methyl]aminehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Cyclopropylmethyl)[(thiophen-2-yl)methyl]amine hydrochloride is an organic compound that features a cyclopropylmethyl group and a thiophen-2-ylmethyl group attached to an amine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (cyclopropylmethyl)[(thiophen-2-yl)methyl]amine hydrochloride typically involves the following steps:
-
Formation of the Thiophen-2-ylmethylamine Intermediate
Starting Material: Thiophene-2-carboxaldehyde
Reagents: Ammonia or an amine source
Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol.
-
Alkylation with Cyclopropylmethyl Halide
Starting Material: Thiophen-2-ylmethylamine
Reagents: Cyclopropylmethyl halide (e.g., cyclopropylmethyl chloride)
Conditions: The reaction is typically performed in the presence of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process.
-
Formation of the Hydrochloride Salt
Reagents: Hydrochloric acid
Conditions: The free amine is treated with hydrochloric acid to form the hydrochloride salt, which is often more stable and easier to handle.
Industrial Production Methods
Industrial production methods for (cyclopropylmethyl)[(thiophen-2-yl)methyl]amine hydrochloride would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(Cyclopropylmethyl)[(thiophen-2-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in an aqueous or organic solvent under controlled temperature.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: The reaction is usually performed in an inert atmosphere to prevent oxidation.
-
Substitution
Reagents: Halogenating agents or nucleophiles.
Conditions: The reaction conditions vary depending on the specific substitution reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine or alcohol derivatives.
科学研究应用
(Cyclopropylmethyl)[(thiophen-2-yl)methyl]amine hydrochloride has several scientific research applications:
-
Medicinal Chemistry
Drug Development: The compound can serve as a building block for the synthesis of pharmaceuticals with potential therapeutic effects.
Biological Activity: It may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug discovery.
-
Materials Science
Organic Electronics: The thiophene moiety is known for its electronic properties, making the compound useful in the development of organic semiconductors and conductive polymers.
-
Chemical Biology
Probe Development: The compound can be used to develop chemical probes for studying biological processes and molecular interactions.
作用机制
The mechanism of action of (cyclopropylmethyl)[(thiophen-2-yl)methyl]amine hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
-
Thiophen-2-ylmethylamine
Structure: Lacks the cyclopropylmethyl group.
Applications: Used as an intermediate in organic synthesis and pharmaceutical development.
-
Cyclopropylmethylamine
Structure: Lacks the thiophen-2-ylmethyl group.
Applications: Employed in the synthesis of various organic compounds and as a building block in medicinal chemistry.
Uniqueness
(Cyclopropylmethyl)[(thiophen-2-yl)methyl]amine hydrochloride is unique due to the presence of both the cyclopropylmethyl and thiophen-2-ylmethyl groups. This combination imparts distinct chemical and physical properties, such as enhanced stability and specific electronic characteristics, making it valuable for specialized applications in research and industry.
属性
分子式 |
C9H14ClNS |
|---|---|
分子量 |
203.73 g/mol |
IUPAC 名称 |
1-cyclopropyl-N-(thiophen-2-ylmethyl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H13NS.ClH/c1-2-9(11-5-1)7-10-6-8-3-4-8;/h1-2,5,8,10H,3-4,6-7H2;1H |
InChI 键 |
VJAKEUHXXRPWDA-UHFFFAOYSA-N |
规范 SMILES |
C1CC1CNCC2=CC=CS2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Methyl2-[(dimethylcarbamoyl)sulfanyl]-5-nitrobenzoate](/img/structure/B15307143.png)








![3-{[(Benzyloxy)carbonyl]amino}-3-(2,3-dichlorophenyl)propanoic acid](/img/structure/B15307207.png)
